molecular formula C12H13N3O2 B2578642 Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate CAS No. 2250241-82-6

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate

Cat. No.: B2578642
CAS No.: 2250241-82-6
M. Wt: 231.255
InChI Key: XDCWPOMCUSLBGL-UHFFFAOYSA-N
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Description

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Scientific Research Applications

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • Ethyl 2-(3-pyridylmethyl)pyrazole-4-carboxylate
  • Ethyl 2-(3-pyridylmethyl)pyrazole-5-carboxylate
  • Ethyl 2-(3-pyridylmethyl)pyrazole-3,4-dicarboxylate

Uniqueness

Ethyl 2-(3-pyridylmethyl)pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(pyridin-3-ylmethyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-5-7-14-15(11)9-10-4-3-6-13-8-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCWPOMCUSLBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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